Cas no 832-69-9 (1-Methylphenanthrene)

1-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derived from phenanthrene, featuring a methyl group substitution at the 1-position. This compound is primarily utilized in research and industrial applications, serving as a key intermediate in organic synthesis and materials science. Its stable aromatic structure makes it valuable for studying PAH reactivity and environmental behavior. 1-Methylphenanthrene is also employed as a standard in analytical chemistry for chromatographic calibration and pollutant detection. The compound exhibits low solubility in water but high compatibility with organic solvents, facilitating its use in laboratory settings. Its well-defined chemical properties ensure reproducibility in experimental and industrial processes.
1-Methylphenanthrene structure
1-Methylphenanthrene structure
Product name:1-Methylphenanthrene
CAS No:832-69-9
MF:C15H12
MW:192.255784034729
CID:724359
PubChem ID:13257

1-Methylphenanthrene Chemical and Physical Properties

Names and Identifiers

    • Phenanthrene, 1-methyl-
    • 1-Methylphenanthrene
    • 1-Methylphenanthrene Solution
    • 1-methyl-phenanthren
    • 1-methylphenathrene
    • PHENANTHRENE,1-METHYL
    • NSC 146583
    • 1-Methylphenanthrene (ACI)
    • 44IY90KLCE
    • DTXSID6025648
    • CHEMBL3561957
    • 1-Methyl phenanthrene
    • CCRIS 5481
    • C19457
    • BRN 1861851
    • 832-69-9
    • Tox21_303752
    • 1-METHYLPHENANTHRENE [IARC]
    • Phenanthrene, 1methyl
    • HS-3184
    • Q27116596
    • NSC146583
    • 1-METHYLPHENANTHRENE (IARC)
    • NCGC00356988-01
    • METHYL PHENANTHRENE, 1-
    • NSC-146583
    • DTXCID105648
    • UNII-44IY90KLCE
    • 1-Methylphenanthrene 10 microg/mL in Cyclohexane
    • 1-methyl-phenanthrene
    • 1-Methylphenanthrene 10 microg/mL in Acetonitrile
    • CHEBI:35860
    • CAS-832-69-9
    • AB-131/40897136
    • DB-056704
    • EINECS 212-622-1
    • AKOS006275679
    • NS00007467
    • Inchi: 1S/C15H12/c1-11-5-4-8-15-13(11)10-9-12-6-2-3-7-14(12)15/h2-10H,1H3
    • InChI Key: DOWJXOHBNXRUOD-UHFFFAOYSA-N
    • SMILES: C1C=C2C=CC3C(C)=CC=CC=3C2=CC=1

Computed Properties

  • Exact Mass: 192.09400
  • Monoisotopic Mass: 192.093900383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: nothing
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Foliar crystals
  • Density: 1.105±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 195 ºC
  • Boiling Point: 353.25°C (rough estimate)
  • Flash Point: 157.5±12.8 °C
  • Refractive Index: 1.6031 (estimate)
  • Solubility: Insuluble (2.7E-4 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 4.30140
  • Vapor Pressure: 0.0±0.4 mmHg at 25°C

1-Methylphenanthrene Security Information

1-Methylphenanthrene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M325415-500mg
1-Methylphenanthrene
832-69-9
500mg
$ 1777.00 2023-09-07
A2B Chem LLC
AH49577-100mg
1-METHYLPHENANTHRENE
832-69-9 99.50%
100mg
$431.00 2023-12-30
TRC
M325415-50mg
1-Methylphenanthrene
832-69-9
50mg
$ 230.00 2023-09-07
A2B Chem LLC
AH49577-10mg
1-METHYLPHENANTHRENE
832-69-9
10mg
$170.00 2024-04-19
1PlusChem
1P00G2ZT-10mg
1-METHYLPHENANTHRENE
832-69-9
10mg
$157.00 2024-04-21

1-Methylphenanthrene Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
Reference
Systematic investigations on fused π-system compounds of seven benzene rings prepared by photocyclization of diphenanthrylethenes
Fujino, Shota; et al, Photochemical & Photobiological Sciences, 2017, 16(6), 925-934

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  rt → 0 °C; 48 h, 5 °C
1.2 Reagents: Water
Reference
Synthesis of alkylphenanthrenes from naphthylalkylidenemalonodinitriles. A route to 1-methyl-, 2-methyl-, and 1,2-dimethylphenanthrene
Krasodomski, Wojciech; et al, Tetrahedron, 2003, 59(30), 5677-5683

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
Reference
Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements
Yamaji, Minoru; et al, Photochemical & Photobiological Sciences, 2017, 16(4), 555-563

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
Reference
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Synthetic Circuit 5

Reaction Conditions
Reference
Cyclization-rearrangement of alkylstyrenes. 2. Applications to the synthesis of some naphthalene and phenanthrene derivatives
Condon, Francis E.; et al, Journal of Organic Chemistry, 1980, 45(10), 2009-10

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Mesitylene
Reference
Synthesis of 2-(1-hydroxy-2-phenylethyl)cyclohexanone and derivatives thereof. A new synthesis of 1,8-dimethylphenanthrene
Wysocka, W.; et al, Synthesis, 1977, (4), 261-3

Synthetic Circuit 7

Reaction Conditions
Reference
Aromatic hydrocarbons. XVII. Synthesis of phenanthrenes
Skvarchenko, V. R.; et al, Zhurnal Obshchei Khimii, 1961, 31, 383-7

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  Tris(2-furyl)phosphine Solvents: Dimethyl sulfoxide ;  rt; 12 h, 130 °C
Reference
One-Pot Three-Component Synthesis of Phenanthrenes via Palladium-Catalyzed Catellani and Retro-Diels-Alder Reactions
Hao, Tianxin; et al, Journal of Organic Chemistry, 2023, 88(15), 10426-10433

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  18 h, 130 °C
Reference
Regioselective Synthesis of Polycyclic and Heptagon-embedded Aromatic Compounds through a Versatile π-Extension of Aryl Halides
Fu, Wai Chung ; et al, Angewandte Chemie, 2017, 56(25), 7166-7170

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Cyclohexane ;  6 min, rt
Reference
Efficient synthetic photocyclization for phenacenes using a continuous flow reactor
Okamoto, Hideki; et al, Chemistry Letters, 2014, 43(7), 994-996

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  10 h, 105 °C
Reference
A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction
Zhong, Yue; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 291-298

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  24 h, 140 °C
Reference
Base/Solvent Controlled Divergent Synthesis of Norbornane-Fused Dihydrophenanthrenes and Triphenylenes via Palladium Catalyst
Dehghan, Maryam ; et al, Organic Letters, 2023, 25(41), 7486-7490

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Palladium
Reference
Phenanthrene derivatives. IX. 1-Alkyl-1-hydroxy-tetrahydrophenanthrenes and related compounds
Bachmann, W. E.; et al, Journal of the American Chemical Society, 1938, 60, 624-7

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Cyclohexane
Reference
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  30 min, 60 - 70 °C; 70 °C → rt
1.2 Solvents: Water ;  rt
Reference
Regiospecific synthesis of alkylphenanthrenes using a combined directed ortho and remote metalation-Suzuki-Miyaura cross coupling strategy
Cai, Xiongwei; et al, Canadian Journal of Chemistry, 2004, 82(2), 195-205

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  2 h, 130 - 140 °C; cooled
1.2 Catalysts: Hydrochloric acid Solvents: Water ;  5 - 10 min, rt
Reference
Palladium-catalyzed intramolecular C-H activation: a synthetic approach towards polycyclic aromatic hydrocarbons
Paul, Sunanda; et al, Synlett, 2010, (10), 1463-1468

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Pivalic acid ,  Silver carbonate Catalysts: Diisopropyl sulfide ,  Palladium diacetate ;  8 h, 120 °C; 120 °C → rt
1.2 Reagents: Iodobenzene diacetate Solvents: 1,4-Dioxane ;  8 h, rt
Reference
Straightforward synthesis of phenanthrenes from styrenes and arenes
Li, Hu; et al, Chemical Communications (Cambridge, 2012, 48(56), 7028-7030

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Chloroform ,  Water ;  rt; 1 h, 65 °C
2.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
Reference
Systematic investigations on fused π-system compounds of seven benzene rings prepared by photocyclization of diphenanthrylethenes
Fujino, Shota; et al, Photochemical & Photobiological Sciences, 2017, 16(6), 925-934

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Chloroform ,  Water ;  rt; 1 h, 65 °C
2.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
Reference
Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements
Yamaji, Minoru; et al, Photochemical & Photobiological Sciences, 2017, 16(4), 555-563

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Tetrabutylammonium chloride Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  rt; 1.5 - 2 h, 85 - 90 °C
Reference
Synthesis of phenanthrene and alkyl phenanthrenes by palladium(0)-catalyzed pericyclic reactions
Jana, Rathin; et al, Synthesis, 2010, (12), 2092-2100

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  12 h, 50 °C
Reference
Construction of Phenanthrenes and Chrysenes from β-Bromovinylarenes via Aryne Diels-Alder Reaction/Aromatization
Singh, Vikram; et al, Journal of Organic Chemistry, 2019, 84(21), 14161-14167

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide ,  Oxygen Catalysts: Pivalic acid ,  Palladium diacetate ,  Tris(2-furyl)phosphine Solvents: Dimethylacetamide ;  15 min, rt; 12 h, 120 °C
Reference
Palladium-Catalyzed Sequential Vinyl C-H Activation/Dual Decarboxylation: Regioselective Synthesis of Phenanthrenes and Cyclohepta[1,2,3-de]naphthalenes
Jiang, Guomin; et al, Organic Letters, 2021, 23(24), 9398-9402

1-Methylphenanthrene Raw materials

1-Methylphenanthrene Preparation Products

1-Methylphenanthrene Related Literature

Additional information on 1-Methylphenanthrene

1-Methylphenanthrene: A Comprehensive Overview

1-Methylphenanthrene, also known by its CAS registry number CAS No 832-69-9, is a polycyclic aromatic hydrocarbon (PAH) with a unique molecular structure. This compound has garnered significant attention in recent years due to its versatile applications in various fields, including materials science, environmental chemistry, and pharmaceutical research. The molecule consists of three fused benzene rings with a methyl group attached at the 1-position, giving it distinct chemical and physical properties.

The chemical structure of 1-Methylphenanthrene is characterized by its rigid, planar aromatic system, which contributes to its high stability and resistance to oxidation. This stability makes it an ideal candidate for use in high-temperature applications. Recent studies have explored the potential of 1-Methylphenanthrene as a precursor for the synthesis of advanced materials, such as carbon nanotubes and graphene-like structures. These findings have opened new avenues for its application in nanotechnology.

In terms of physical properties, 1-Methylphenanthrene exhibits a melting point of approximately 250°C and a boiling point around 450°C. Its low solubility in water and high solubility in organic solvents like dichloromethane and toluene make it suitable for use in organic synthesis and chromatographic applications. Researchers have also investigated its fluorescence properties, which are influenced by the methyl substitution at the 1-position. This fluorescence has potential applications in sensing and imaging technologies.

The synthesis of 1-Methylphenanthrene typically involves the methylation of phenanthrene using various catalysts, such as aluminum chloride or zeolites. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

1-Methylphenanthrene has found applications in several industries. In the field of materials science, it serves as a building block for constructing functional materials with tailored electronic properties. Its ability to act as an electron acceptor makes it valuable in organic electronics, particularly in the development of organic photovoltaic devices (OPVs). Recent studies have demonstrated that incorporating 1-Methylphenanthrene into OPV architectures can enhance device efficiency by improving charge transport properties.

In environmental chemistry, 1-Methylphenanthrene is often used as a tracer compound to study the fate and transport of PAHs in natural systems. Its persistence in the environment and resistance to biodegradation make it a useful model compound for understanding contaminant behavior. Researchers have also explored its potential as a biosorbent for removing heavy metals from industrial wastewater, leveraging its high surface area and chemical stability.

The pharmaceutical industry has taken interest in 1-Methylphenanthrene due to its potential as a drug delivery agent. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, enhancing their bioavailability. Recent research has focused on modifying the surface of 1-Methylphenanthrene-based nanoparticles with biocompatible polymers to improve their targeting efficiency and reduce cytotoxicity.

In conclusion, CAS No 832-69-9, or 1-Methylphenanthrene, is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key material for future technological innovations. As research continues to uncover new properties and uses, the significance of this compound in both academic and industrial settings is expected to grow further.

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